1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate
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Overview
Description
1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate is an organic compound with the molecular formula C7H11BrO4. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both ester and bromine functional groups.
Preparation Methods
1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromopropanoic acid with 1-methoxy-2-propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of new compounds with different functional groups.
Reduction Reactions: The ester group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction is usually carried out in anhydrous solvents to prevent the decomposition of the reducing agent.
Oxidation Reactions: The ester group can also be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is typically performed under acidic conditions to facilitate the oxidation process.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions to introduce ester and bromine functional groups into target molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, allowing researchers to investigate the kinetics and mechanisms of these enzymes.
Medicine: The compound is explored for its potential use in drug development. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used as a solvent and intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of 2-bromopropanoic acid and 1-methoxy-2-propanol. The bromine atom can participate in substitution reactions, allowing the compound to act as an electrophile and form new covalent bonds with nucleophiles.
The molecular targets and pathways involved in these reactions depend on the specific context and conditions under which the compound is used.
Comparison with Similar Compounds
1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate can be compared with other similar compounds, such as:
1-Methoxy-1-oxo-2-propyl 2-Chloropropanoate: This compound has a chlorine atom instead of a bromine atom. It exhibits similar reactivity but may have different reaction rates and selectivity due to the different halogen atom.
1-Methoxy-1-oxo-2-propyl 2-Iodopropanoate: This compound has an iodine atom instead of a bromine atom. It is generally more reactive than the bromine analog due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
1-Methoxy-1-oxo-2-propyl 2-Fluoropropanoate: This compound has a fluorine atom instead of a bromine atom. It is less reactive than the bromine analog due to the higher bond dissociation energy of the carbon-fluorine bond.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(2-bromopropanoyloxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO4/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBBSRIBIMAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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